molecular formula C10H8F3IO2S B3090196 Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate CAS No. 1208080-30-1

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B3090196
CAS No.: 1208080-30-1
M. Wt: 376.14 g/mol
InChI Key: AOBHONCODLWGQZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a substituted benzoate ester characterized by:

  • Molecular Formula: C₁₀H₈F₃IO₂S.
  • Molecular Weight: ~376.13 g/mol (calculated).
  • Key Functional Groups:
    • Ethyl ester moiety at position 1.
    • Iodo substituent at position 3.
    • Trifluoromethylsulfanyl (-SCF₃) group at position 5.

The compound’s structural uniqueness arises from the combination of a heavy halogen (iodine) and a strongly electron-withdrawing -SCF₃ group.

Properties

IUPAC Name

ethyl 3-iodo-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3IO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHONCODLWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250035
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208080-30-1
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208080-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yields and purity. The choice of reagents and reaction conditions is crucial to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the meta position enables participation in transition metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

  • Reaction : The iodo group undergoes palladium-catalyzed coupling with arylboronic acids.
    Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃ (3.0 equiv), THF:H₂O (3:1), 85–90°C .
    Outcome : Yields range from 82–91% for biaryl products (e.g., 1H-1,2,3-triazole analogs) .

Sonogashira Coupling

  • Reaction : Iodo-aryl reacts with terminal alkynes under Pd/Cu catalysis.
    Conditions : Pd(PPh₃)₂Cl₂, CuI, Et₃N, MeCN .
    Example : TMS-acetylene coupling followed by deprotection yields ethynyl derivatives .

Nucleophilic Substitution

The electron-withdrawing trifluoromethylsulfanyl (-SCF₃) group enhances electrophilicity at adjacent positions:

Azide Displacement

  • Reaction : Iodo substitution with NaN₃ in DMF at 70°C .
    Yield : 78% for azide intermediates, precursors for Click chemistry .

Functional Group Transformations

The ethyl ester moiety undergoes hydrolysis or reduction:

Ester Hydrolysis

  • Reaction : Saponification to carboxylic acid under basic conditions.
    Conditions : LiOH (aq.), THF, rt .
    Application : Generates benzoic acid derivatives for further coupling .

Reduction to Alcohol

  • Reaction : DIBAL-H reduces the ester to a benzyl alcohol.
    Conditions : DIBAL-H (1.5 equiv), dry DCM, 0°C to rt .
    Yield : 90% .

Electrophilic Trifluoromethylation

The -SCF₃ group participates in radical or metal-mediated reactions:

Radical Transfer

  • Conditions : Hypervalent iodine reagents (e.g., Togni’s reagent), MTO catalyst .
    Outcome : Trifluoromethyl radicals transfer to substrates, forming C–CF₃ bonds .

Click Chemistry

Azide-alkyne cycloaddition forms triazole rings:

Cu-Catalyzed Cycloaddition

  • Reaction : Azide intermediates react with alkynes.
    Conditions : CuI, Et₃N, MeCN, rt .
    Yield : 76–82% for 1H-1,2,3-triazoles .

Comparative Reactivity Data

Reaction TypeCatalyst/ReagentYield (%)Key ByproductsSource
Suzuki–Miyaura CouplingPd(OAc)₂, K₂CO₃82–91Unreacted boronic acid
Sonogashira CouplingPd/Cu, TMS-acetylene66–73Homo-coupled alkyne
Azide DisplacementNaN₃, DMF78Iodoarene dimer
Ester Reduction (DIBAL-H)DIBAL-H, DCM90Over-reduced alcohol

Stability and Handling

  • Thermal Stability : Decomposes above 200°C (PubChem data) .

  • Light Sensitivity : Iodoarenes may undergo photolytic C–I cleavage; store in amber glass .

Scientific Research Applications

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate has diverse applications in scientific research, including:

    Drug Synthesis: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.

    Material Science: It is employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and sulfanyl group can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues

The table below compares ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Differences Primary Applications
This compound 3-I, 5-SCF₃ 376.13 Iodo and -SCF₃ groups Research chemical
Metsulfuron methyl ester 2-SO₂NHCO, 4-OCH₃, 6-CH₃ ~381.38 Sulfonylurea, methoxy, methyl groups Herbicide (ALS inhibitor)
Darapladib 2-(F-benzylsulfanyl), 4-oxo 666.80 Complex bicyclic structure, -SCF₃ Atherosclerosis treatment
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide 3-NO₂, 5-CF₃, N-phenylethyl ~382.30 (estimated) Nitro, -CF₃, and chiral substituent Antimicrobial (FtsZ inhibitor)

Key Observations :

  • Halogen vs. Nitro Groups : The iodo substituent in the target compound provides steric bulk and polarizability, contrasting with the nitro group’s electron-withdrawing effects in benzamide derivatives .
  • -SCF₃ vs.

Physicochemical Properties

  • Solubility : The -SCF₃ group increases hydrophobicity, reducing aqueous solubility compared to sulfonylurea herbicides (e.g., metsulfuron methyl ester) .
  • Stability : Iodine’s susceptibility to photodegradation may limit the compound’s utility under light-exposed conditions, unlike sulfur-containing pesticides with methoxy groups .
  • Reactivity: The electron-deficient benzene ring (due to -SCF₃ and iodine) may enhance electrophilic substitution at position 4, a site unoccupied in the target compound.

Biological Activity

Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an iodine atom, a trifluoromethyl group, and a sulfanyl group. These characteristics enhance its biological activity, particularly in drug development and synthesis. The trifluoromethyl group is known to increase lipophilicity, facilitating better membrane penetration, while the iodine and sulfanyl groups are pivotal in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The iodine atom can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction, contributing to the compound's reactivity in biological contexts.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens is still limited.
  • Anticancer Activity : The compound's structural features may allow it to interact with cancer cell pathways, although detailed studies are necessary to quantify this effect.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating potential for this compound in treating inflammatory diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful. Below is a table summarizing the activities of related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This compoundUnknownPotentialPotential

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study evaluated the synthesis of various derivatives of benzoate esters, including this compound. The derivatives were tested for their antimicrobial properties against several bacterial strains, with some showing significant inhibition zones .
  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity of this compound on cancer cell lines. Preliminary results indicate that certain concentrations may inhibit cell proliferation, warranting further investigation into its mechanism and efficacy .
  • Drug Development Applications : This compound serves as a versatile building block in drug synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate for developing new pharmaceuticals targeting diverse biological pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate
Reactant of Route 2
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Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate

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